![molecular formula C14H11BrN2O4 B3746147 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3746147.png)
3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole, also known as BMDO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BMDO is a heterocyclic compound that contains an oxadiazole ring, a furan ring, and a methoxyphenyl group.
Scientific Research Applications
3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been shown to have anticancer, antifungal, and antibacterial properties. In materials science, 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials. In agriculture, 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been studied for its potential as a plant growth regulator.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is not well understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In cancer cells, 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In fungi and bacteria, 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been shown to disrupt cell membrane integrity and inhibit cell growth.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In fungi and bacteria, 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been shown to inhibit cell growth and disrupt cell membrane integrity. In plants, 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been shown to promote root growth and increase plant biomass.
Advantages and Limitations for Lab Experiments
3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole. One potential direction is the development of 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole-based materials for various applications, such as drug delivery and sensors. Another potential direction is the investigation of 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole's mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to explore the potential applications of 3-(5-bromo-2-furyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole in agriculture, such as its use as a plant growth regulator or pesticide.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-18-9-2-4-10(5-3-9)19-8-13-16-14(17-21-13)11-6-7-12(15)20-11/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSPGKKXUDPTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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